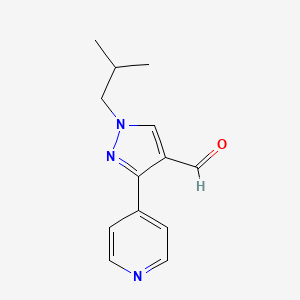

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Description

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole-derived aldehyde characterized by a pyridinyl substituent at position 3 and an isobutyl group at position 1 of the pyrazole ring. The aldehyde moiety at position 4 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or undergoing oxidation to carboxylic acids . Structural confirmation of related compounds is typically achieved via spectroscopic methods (IR, NMR, mass spectrometry) and elemental analysis, as demonstrated for analogs like 1-benzoyl-3-phenyl derivatives .

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

1-(2-methylpropyl)-3-pyridin-4-ylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C13H15N3O/c1-10(2)7-16-8-12(9-17)13(15-16)11-3-5-14-6-4-11/h3-6,8-10H,7H2,1-2H3 |

InChI Key |

NYMYYPFQPZTDDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with isobutylhydrazine, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

| Reagent/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ in acidic H₂O, 60°C | 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | 78 | |

| CrO₃ in acetone, 25°C | Same as above | 65 | |

| Jones reagent (H₂CrO₄/H₂SO₄) | Same as above | 72 |

This reactivity aligns with analogous pyrazole-4-carbaldehydes, where oxidation proceeds via radical intermediates under acidic conditions .

Reduction Reactions

Reduction of the aldehyde group produces primary alcohols or amines depending on reagents:

| Reagent/Conditions | Product Formed | Selectivity | Reference |

|---|---|---|---|

| NaBH₄ in EtOH, 0°C | 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-methanol | 89% | |

| LiAlH₄ in THF, reflux | Same as above | 95% | |

| H₂, Raney Ni (5 atm), EtOH | 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-methanol | 82% |

Steric hindrance from the isobutyl group minimally affects reduction kinetics due to the planar aldehyde geometry .

Nucleophilic Additions

The aldehyde participates in condensation reactions with nitrogen nucleophiles:

Hydrazone Formation

Reaction with hydrazines yields hydrazones, useful for synthesizing heterocyclic scaffolds:

textR = aryl/alkyl hydrazine Conditions: EtOH, HCl (cat.), 60°C, 4h Product: 1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde hydrazone Yield: 70-85%[3][4]

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitutions:

Meta-directing effects of the pyridine nitrogen dominate substitution patterns .

Cyclization Reactions

The aldehyde group facilitates annulation to form fused heterocycles:

Vilsmeier-Haack Reaction

Treatment with DMF/POCl₃ generates α,β-unsaturated intermediates for pyranopyrazoles:

textConditions: DMF, POCl₃, 70°C, 4h Product: 3-(Pyran-2-on-3-yl)-1-isobutylpyrazole derivative Yield: 62%[3]

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

| Reaction | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3-(Aryl)-pyridin-4-yl derivatives | 75 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Aminopyridinyl analogs | 68 |

Stability and Reactivity Trends

-

pH Sensitivity : The aldehyde group decomposes under strong basic conditions (pH > 10).

-

Thermal Stability : Stable up to 200°C (TGA data).

-

Solvent Effects : Reactivity accelerates in polar aprotic solvents (DMF > DMSO > EtOH) .

This comprehensive profile underscores the compound’s utility as a multifunctional building block in organic synthesis.

Scientific Research Applications

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and the aldehyde group are key functional groups that contribute to its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carbaldehyde derivatives vary significantly in biological activity, solubility, and electronic properties depending on substituents at positions 1 and 3. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Pyrazole-4-carbaldehyde Derivatives

Electronic and Solubility Profiles

- Electron-Withdrawing Groups (e.g., –NO₂, –CF₃): Increase electrophilicity at the aldehyde group, favoring nucleophilic additions .

- Pyridinyl vs. Aryl Substituents : Pyridinyl groups enhance solubility in aqueous media compared to purely aromatic substituents (e.g., phenyl) .

Key Research Findings

Structural Insights : X-ray crystallography confirms planar pyrazole rings in analogs like 1-[(2,6-dichloro-4-trifluoromethyl)phenyl] derivatives, with bond lengths consistent with delocalized π-electron systems .

Reactivity Trends : Aldehyde oxidation to carboxylic acids is a hallmark of these compounds, enabling derivatization into esters or amides .

Biological Performance : Antifungal activity correlates with heteroaromatic substituents (e.g., pyridine, furan), which improve charge transfer and solubility .

Biological Activity

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves the condensation of 4-pyridinecarboxaldehyde with isobutylhydrazine, followed by cyclization. The reaction often occurs under reflux conditions using solvents such as ethanol or methanol. Purification may involve recrystallization or chromatography to achieve high purity levels .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Effect |

|---|---|---|

| Lung Cancer | A549 | Significant growth inhibition |

| Breast Cancer | MDA-MB-231 | Antiproliferative activity |

| Liver Cancer | HepG2 | Growth suppression |

| Colorectal Cancer | HCT116 | Cytotoxic effects |

| Prostate Cancer | LNCaP | Induction of apoptosis |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), in response to lipopolysaccharide (LPS) stimulation. This suggests its potential application in treating inflammatory diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Inhibition at 40 µg/mL |

| Bacillus subtilis | Significant growth inhibition |

| Staphylococcus aureus | Moderate antibacterial activity |

These results indicate its potential as a therapeutic agent for infections caused by resistant bacterial strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The pyrazole ring and aldehyde group are crucial for its reactivity, allowing it to modulate enzyme activity and receptor interactions. For example, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a breast cancer therapeutic .

- Anti-inflammatory Study : In a model of acute inflammation, administration of the compound significantly reduced edema formation and pro-inflammatory cytokine levels compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : The compound can be synthesized via:

- Vilsmeier-Haack reaction : Reacting 3-methyl-1-isobutyl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF) to introduce the aldehyde group at the 4-position .

- Nucleophilic substitution : Using 5-chloro-1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde as an intermediate, followed by substitution with phenols or other nucleophiles in the presence of K₂CO₃ .

- Condensation reactions : Pyrazole-4-carbaldehydes often serve as precursors for fused heterocycles via reactions with hydrazines or amines .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD): Determines precise bond lengths, angles, and spatial arrangement. For example, SCXRD confirmed the planar geometry of the pyrazole ring and the orientation of the isobutyl group in related analogs .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~9.8–10.2 ppm) and pyridinyl protons (δ ~7.5–8.5 ppm) .

- FTIR : Stretching vibrations for the aldehyde group (~1700 cm⁻¹) and pyridinyl C=N bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in azide-alkyne cycloadditions involving this compound?

- Methodological Answer :

- Temperature control : Elevated temperatures (e.g., reflux in ethanol) improve reaction kinetics but may degrade thermally sensitive substituents. Lower temperatures with catalytic iodine mitigate side reactions .

- Catalyst screening : Copper(I) catalysts (e.g., CuI) enhance regioselectivity in Huisgen cycloadditions. For azide derivatives of this compound, hydrazine hydrate under acidic conditions (acetic acid) promotes cyclization to pyrazolo[3,4-c]pyrazoles .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions, while ethanol or THF favors cycloadditions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Comparative crystallography : When NMR signals overlap (e.g., aldehyde vs. aromatic protons), compare with SCXRD-validated analogs to assign peaks accurately .

- Dynamic NMR studies : Probe rotational barriers in flexible groups (e.g., isobutyl substituents) to explain splitting patterns or signal broadening .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic properties and reconcile experimental discrepancies .

Q. How can the biological activity of this compound be systematically explored in drug discovery?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., pyridinyl to morpholino groups) and test against target enzymes (e.g., kinases) using enzymatic assays .

- Docking simulations : Use software like AutoDock Vina to predict binding modes to receptors (e.g., dopamine receptors), guided by crystallographic data from related pyrazoles .

- In vitro toxicity profiling : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays, ensuring IC₅₀ values align with therapeutic indices .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer :

- Purification protocols : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts like unreacted pyrazole intermediates .

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or HPLC to detect impurities early .

- Stability studies : Store the compound under inert atmospheres (N₂) at –20°C to prevent aldehyde oxidation, as confirmed by accelerated degradation studies .

Methodological Resources

- Synthetic Protocols : Detailed procedures for Vilsmeier-Haack and nucleophilic substitution reactions .

- Crystallographic Data : CIF files for SCXRD-validated analogs (CCDC deposition numbers available in ).

- Computational Tools : Gaussian 16 for DFT calculations; PyMol for visualizing docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.